2-Cyclopropylethynesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

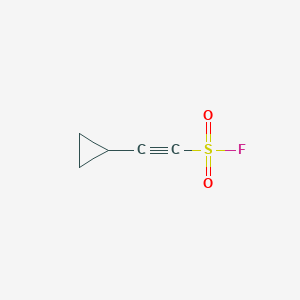

2-Cyclopropylethynesulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride functional group attached to a cyclopropyl-ethyne moiety

Mécanisme D'action

Target of Action

2-Cyclopropylethynesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them suitable for various applications .

Biochemical Pathways

Fluoride, a component of the compound, is known to inhibit glycolysis at the cellular level .

Pharmacokinetics

Fluoride’s unique physicochemical properties, such as its small atomic size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluoride’s distribution in the natural environment is very uneven, largely a result of the geochemical behavior of this element . High concentrations of fluoride are often associated with soft, alkaline, and calcium-deficient waters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethynesulfonyl fluoride typically involves the reaction of cyclopropylacetylene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfonyl chlorides and fluoride sources such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylethynesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Addition Reactions: The triple bond in the cyclopropyl-ethyne moiety can participate in addition reactions with electrophiles, forming substituted alkenes or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

Addition Reactions: Electrophiles such as halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Substituted Alkenes/Alkanes: Formed from addition reactions with electrophiles

Applications De Recherche Scientifique

2-Cyclopropylethynesulfonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

Material Science: It is used in the development of functional materials, including polymers and coatings, due to its unique reactivity and stability.

Comparaison Avec Des Composés Similaires

Methanesulfonyl Fluoride: Similar in structure but lacks the cyclopropyl-ethyne moiety.

Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of the cyclopropyl-ethyne moiety.

Benzenesulfonyl Fluoride: Features a benzene ring instead of the cyclopropyl-ethyne moiety

Uniqueness: 2-Cyclopropylethynesulfonyl fluoride is unique due to the presence of both a cyclopropyl-ethyne moiety and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized applications in organic synthesis and enzyme inhibition studies .

Activité Biologique

2-Cyclopropylethynesulfonyl fluoride (CPEF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CPEF, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CPEF is characterized by its unique cyclopropyl and ethynyl groups attached to a sulfonyl fluoride moiety. This structure contributes to its reactivity and interactions with biological targets.

The biological activity of CPEF is primarily attributed to its ability to act as an enzyme inhibitor . It has been shown to interact with various enzymes, potentially blocking their active sites and inhibiting their function. This inhibition can lead to significant biological effects, particularly in pathways involving inflammation and cancer.

Key Mechanisms:

- Enzyme Inhibition : CPEF may bind to the active sites of enzymes, such as serine proteases, thereby inhibiting their catalytic activity.

- Receptor Modulation : The compound might also interact with cell surface receptors, altering downstream signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with CPEF:

- Antimicrobial Activity : Preliminary investigations suggest that CPEF exhibits antimicrobial properties against various pathogens, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : CPEF has been studied for its potential to reduce inflammation in cellular models, indicating possible applications in treating inflammatory diseases.

- Cancer Therapeutics : The compound's ability to inhibit specific enzymes involved in tumor growth suggests it may have utility in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activity of CPEF:

- Enzyme Inhibition Studies : Research demonstrated that CPEF effectively inhibited the activity of certain serine proteases, which are crucial in various physiological processes. This inhibition was quantified using enzyme assays that measured substrate conversion rates before and after exposure to CPEF.

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of CPEF against common bacterial strains. The results indicated that CPEF exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.

- Inflammation Models : In vitro studies using macrophage cell lines showed that treatment with CPEF resulted in decreased production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties.

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Active against various pathogens | |

| Anti-inflammatory | Reduces cytokine production |

Propriétés

IUPAC Name |

2-cyclopropylethynesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDPCYJZFLRZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.